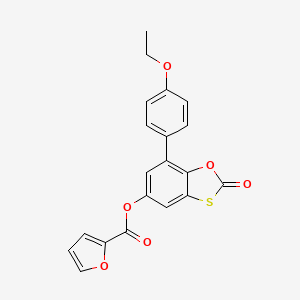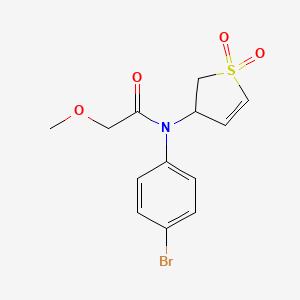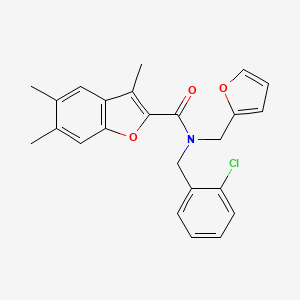![molecular formula C21H17ClN2O2S B11411552 7-(3-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411552.png)
7-(3-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cyan-7-(3-Chlorphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin ist eine komplexe heterocyclische Verbindung. Sie gehört zur Familie der Thiazolopyridine, die für ihre vielfältigen biologischen Aktivitäten bekannt ist, darunter antibakterielle, antifungale und krebshemmende Eigenschaften .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Cyan-7-(3-Chlorphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin beinhaltet typischerweise eine mehrkomponentige Reaktion. Eine gängige Methode umfasst die Verwendung von Cyanoacetohydrazid, verschiedenen Acetophenonen, aromatischen Aldehyden, 1,1-Bis(methylthio)-2-nitroethylen und Cysteaminehydrochlorid in Ethanol unter Rückflussbedingungen . Dieser Prozess umfasst mehrere Schritte, darunter die Bildung von N, S-Acetalen, Knoevenagel-Kondensation, Michael-Reaktion, Imin-Enamin-Tautomerie und N-Cyclisierung .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Der oben erwähnte mehrkomponentige Reaktionsansatz kann für industrielle Zwecke skaliert werden, da die Ausgangsmaterialien verfügbar sind und die Reaktion effizient ist .
Chemische Reaktionsanalyse
Arten von Reaktionen
8-Cyan-7-(3-Chlorphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Hydroxy-Derivate liefern.
Substitution: Halogenierungs- und Nitrierungsreaktionen können verschiedene Substituenten an den aromatischen Ringen einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Brom .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Thiazolopyridin-Derivate, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
8-Cyan-7-(3-Chlorphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Medizin: Die Forschung läuft, um ihr Potenzial als Krebsmittel zu untersuchen.
Industrie: Es kann bei der Entwicklung neuer Arzneimittel und Agrochemikalien eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 8-Cyan-7-(3-Chlorphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es kann Enzyme wie Cyclin-abhängige Kinasen hemmen, die eine entscheidende Rolle bei der Regulation des Zellzyklus spielen . Diese Hemmung kann zu einem Zellzyklusarrest und Apoptose in Krebszellen führen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CHLOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step reactions. One common method involves the condensation of appropriate thiazole and pyridine precursors under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and the use of non-toxic reagents, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-CHLOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the thiazole and pyridine rings makes it a suitable candidate for binding to active sites of various enzymes .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise as anti-cancer agents, anti-inflammatory agents, and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 7-(3-CHLOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolo[3,2-a]pyrimidine: Diese Verbindungen teilen eine ähnliche Kernstruktur und zeigen vergleichbare biologische Aktivitäten.
Thiazolo[3,2-a]pyridine: Andere Derivate dieser Familie zeigen ebenfalls antibakterielle und antifungale Eigenschaften.
Einzigartigkeit
8-Cyan-7-(3-Chlorphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das zu unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen führen kann .
Eigenschaften
Molekularformel |
C21H17ClN2O2S |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
7-(3-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17ClN2O2S/c1-13-5-7-15(8-6-13)21(26)12-27-20-18(11-23)17(10-19(25)24(20)21)14-3-2-4-16(22)9-14/h2-9,17,26H,10,12H2,1H3 |
InChI-Schlüssel |
HPEUZXYMBWVYSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)Cl)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-ethoxy-4-hydroxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411472.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11411490.png)


![3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411503.png)
![7-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11411512.png)
![methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11411515.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411516.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11411519.png)

![1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole](/img/structure/B11411527.png)

![3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411547.png)
